2-溴-1-丁氧基-3-氯苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

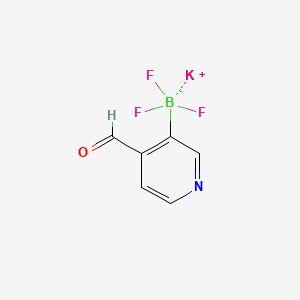

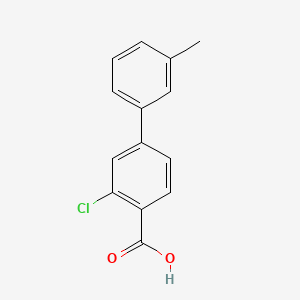

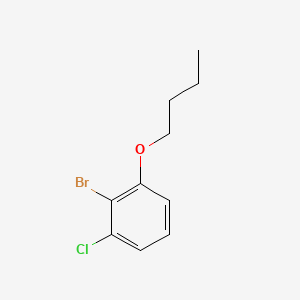

2-Bromo-1-butoxy-3-chlorobenzene is a mixed aryl halide, consisting of bromine and chlorine as substituents on a benzene ring . It has a molecular weight of 263.56 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-butoxy-3-chlorobenzene is represented by the linear formula C10H12BrClO . The molecule consists of a benzene ring with bromine and chlorine substituents, and a butoxy group attached to it .科学研究应用

温度依赖的电子附着

对溴氯苯衍生物的解离电子附着(DEA)研究突出了温度对片段负离子形成的影响。这项研究为电子与分子系统的相互作用提供了宝贵的见解,这在辐射化学和环境化学等领域是基础性的(Mahmoodi-Darian et al., 2010)。

有机合成和内酯化

通过苯甲酸酯的内酯化合成异苯并呋喃-1(3H)-酮的研究,利用溴苯衍生物作为中间体,突显了该化合物在合成复杂有机分子中的实用性。这种方法在合成具有潜在药用价值的化合物方面具有应用(Kobayashi & Kuroda, 2014)。

环氧化和聚合物化学

对多氟-3-氯(溴)-1-丁烯的环氧化,导致多氟羧酸钠盐和环氧化合物的形成,说明了该化合物在聚合物化学和材料科学中的作用。这种反应对于开发具有独特性能的高性能材料至关重要(Zapevalov等,2004)。

苯甲酰胺衍生物的合成

从溴苯化合物制备非肽小分子拮抗剂苯甲酰胺衍生物,指向了2-溴-1-丁氧基-3-氯苯在药物化学中的潜在用途,特别是在合成治疗剂方面(Bi, 2015)。

光谱和计算研究

结合实验和理论方法的综合研究,以探讨溴氯苯衍生物的振动性质,为了解这类化合物的结构和电子特性提供了见解。这项研究对于开发新材料和理解分子相互作用是基础性的(Vennila et al., 2018)。

作用机制

Target of Action

The primary target of 2-Bromo-1-butoxy-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-butoxy-3-chlorobenzene involve the electrophilic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This process involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .

Result of Action

The result of the action of 2-Bromo-1-butoxy-3-chlorobenzene is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile and the subsequent removal of a proton from the intermediate .

属性

IUPAC Name |

2-bromo-1-butoxy-3-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJVMRLRCZFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742887 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-butoxy-3-chlorobenzene | |

CAS RN |

1365272-27-0 |

Source

|

| Record name | 2-Bromo-1-butoxy-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)